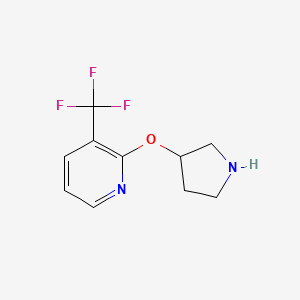

(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol

説明

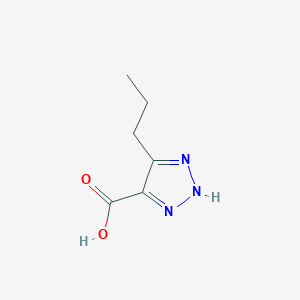

“(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound with the IUPAC name this compound . It belongs to the class of 1,2,3-triazoles, which are known to play a vital role in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole derivatives has been reported in several studies. For instance, a new synthetic route leading to functionalized 1H-1,2,3-triazole-4-carbonitriles has been developed . Another study reported the synthesis of novel 1H-1,2,3-triazole analogs via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium .Chemical Reactions Analysis

1H-1,2,3-triazoles are known to undergo various chemical reactions. For instance, 1H-1,2,3-triazole-4-carbonitriles were examined as promising precursors in the simple and efficient method for the preparation of the 2-triazol-4-yl-thieno[2,3-d]pyrimidines . Another study reported the synthesis of new 1H-1,2,3-triazole analogs via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction .科学的研究の応用

Catalysis in Organic Synthesis

A key application of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol derivatives is in catalyzing organic reactions. For instance, tris(triazolyl)methanol-Cu(I) complexes have been shown to catalyze Huisgen 1,3-dipolar cycloadditions efficiently, a critical reaction in organic synthesis (Ozcubukcu et al., 2009). Similarly, (1-(4-methoxybenzyl)-1-H-1,2,3-triazol-4-yl)methanol (MBHTM) has been used to enhance the rate of copper-catalyzed azide–alkyne cycloaddition reactions, which are fundamental in click chemistry (Tale et al., 2015).

Corrosion Inhibition

Derivatives of this compound have been studied as corrosion inhibitors. For example, (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM) and related compounds have demonstrated effectiveness in inhibiting corrosion of mild steel in acidic mediums (Ma et al., 2017).

Anticancer Activity Evaluation

Some triazole derivatives, including those related to this compound, have been synthesized and evaluated for their anticancer activities. Studies have shown that certain compounds in this class exhibit significant activity against human leukemia and hepatoma cells (Dong et al., 2017).

Solubility and Chemical Properties Analysis

Research has also focused on understanding the solubility and chemical properties of these compounds. For instance, the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in various solvents has been measured and correlated, providing valuable data for their application in different chemical environments (Liang et al., 2016).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of derivatives of this compound have been extensively studied. These studies contribute to understanding the molecular conformation and potential applications in various fields, including pharmaceuticals and materials science (Dong & Huo, 2009).

将来の方向性

1H-1,2,3-triazoles and their derivatives are promising compounds in the field of medicinal chemistry. They are being explored as potential building blocks for drug discovery . Future research could focus on further exploring the synthesis, properties, and potential applications of “(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol” and similar compounds.

作用機序

Target of Action

The primary target of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol is the enzyme Carbonic Anhydrase-II . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible conversion of carbon dioxide into bicarbonate ions .

Mode of Action

This compound interacts with its target, Carbonic Anhydrase-II, by binding directly to the active site residues of the enzyme . This interaction inhibits the enzyme’s activity, thereby affecting the conversion of carbon dioxide into bicarbonate ions .

Biochemical Pathways

The inhibition of Carbonic Anhydrase-II by this compound affects the carbon dioxide and bicarbonate ion equilibrium in the body . This disruption can lead to changes in pH balance, which can have downstream effects on various biochemical pathways, particularly those sensitive to changes in pH.

Result of Action

The inhibition of Carbonic Anhydrase-II by this compound can lead to changes in the pH balance within the body . This can have various molecular and cellular effects, depending on the specific biochemical pathways affected.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to inhibit Carbonic Anhydrase-II . Additionally, factors such as temperature and the presence of other chemicals can also influence the compound’s action.

生化学分析

Biochemical Properties

It is known that 1,2,3-triazole analogs have been shown to inhibit the carbonic anhydrase-II enzyme . This suggests that (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol may interact with this enzyme and potentially others.

Molecular Mechanism

It is known that some 1,2,3-triazole analogs bind to the colchicine binding site of tubulin , suggesting that this compound may have similar interactions.

特性

IUPAC Name |

(1-cyclohexyltriazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h6,9,13H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEKBJHHSKPZEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

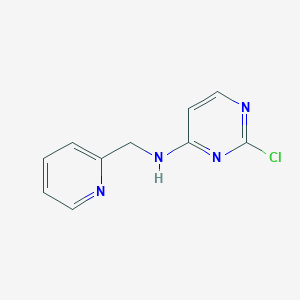

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428049.png)

![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1428062.png)

![Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine](/img/structure/B1428069.png)